molecular formula C19H17BrN2O3S B2443813 (Z)-4-acetyl-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 864975-97-3

(Z)-4-acetyl-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No. B2443813
CAS RN: 864975-97-3
M. Wt: 433.32
InChI Key: KMMIWJMVAOXMHB-VZCXRCSSSA-N
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Description

“(Z)-4-acetyl-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide” is a benzothiazole derivative . Benzothiazoles are heterocyclic aromatic hydrocarbons containing phenyl and thiazole rings, as well as sulfur and nitrogen atoms in their structures .


Synthesis Analysis

The synthesis of benzothiazole derivatives is achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . A series of new 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using various techniques such as FTIR, 1H, 13C-NMR, and HRMS .


Chemical Reactions Analysis

Benzothiazole derivatives have been found to possess immense biological importance like antitubercular, anti-cancer, antiparasitic, antimicrobial, antileishmanial, antioxidant, anti-inflammatory, and anti-malarial .

Scientific Research Applications

Antibacterial and Antimicrobial Properties

This compound exhibits promising antibacterial and antimicrobial activity. Studies have shown that derivatives with a chlorine substituent are particularly toxic to various bacterial strains. Among these, the compound containing a methoxy group shows enhanced toxicity .

Antitumor Potential

While more research is needed, thiazole derivatives have garnered attention due to their biological applications. The compound’s structure suggests potential antitumor properties. Investigating its effects on cancer cell lines could provide valuable insights .

Agrochemical Applications

Thiazole-based compounds often find use in agrochemical formulations. Their pesticidal and fungicidal properties make them relevant for crop protection. Further exploration of this compound’s efficacy against pests and plant pathogens is warranted .

Mechanism of Action

properties

IUPAC Name

4-acetyl-N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O3S/c1-12(23)13-3-5-14(6-4-13)18(24)21-19-22(9-10-25-2)16-8-7-15(20)11-17(16)26-19/h3-8,11H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMMIWJMVAOXMHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)Br)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-4-acetyl-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

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